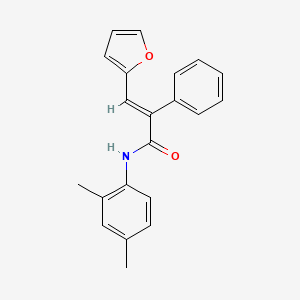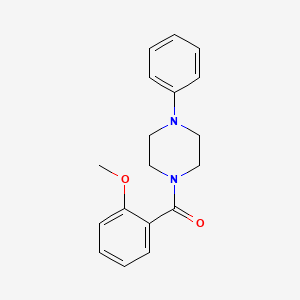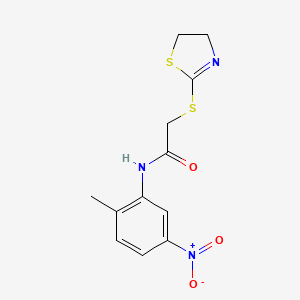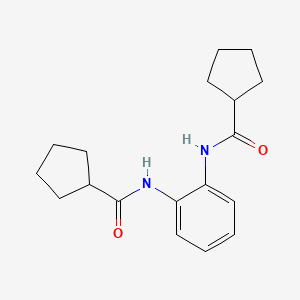![molecular formula C14H14N2OS B5781269 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide](/img/structure/B5781269.png)
2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide, also known as MPTA, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTA is a thioacetamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. In
作用機序
The mechanism of action of 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide is not fully understood. However, studies have suggested that 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide may exert its antitumor activity through the inhibition of tubulin polymerization, which is essential for cell division. 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide has also been shown to induce oxidative stress, which can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide can induce cell cycle arrest, inhibit cell migration and invasion, and modulate the expression of various genes involved in cancer progression. 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its antitumor activity.
実験室実験の利点と制限
One of the main advantages of using 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide in lab experiments is its high purity and yield. 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide is its potential toxicity. Studies have shown that 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide can induce cytotoxicity in normal cells at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide. One area of interest is in the development of 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide derivatives with improved antitumor activity and reduced toxicity. Another area of research is in the investigation of the mechanisms underlying the antitumor activity of 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide. Additionally, studies are needed to determine the optimal dosage and administration of 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide for use in cancer treatment.
合成法
The synthesis of 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide involves the reaction of 4-methylthiobenzaldehyde and 3-pyridinecarboxylic acid hydrazide in the presence of acetic anhydride and acetic acid. The resulting product is then purified through recrystallization to obtain 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide in its pure form. This method has been reported to yield high purity and high yield of 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide.
科学的研究の応用
2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide has been shown to have a range of potential applications in scientific research. One of the most promising areas of research for 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide is in the field of cancer treatment. Studies have shown that 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide has antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-11-4-6-13(7-5-11)18-10-14(17)16-12-3-2-8-15-9-12/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEAEFKNEXIJNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Pyridin-3-yl-2-p-tolylsulfanyl-acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(3,4-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5781186.png)






![2,3-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5781246.png)


![2-(2,4-dichlorophenoxy)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5781259.png)
![1-[(3-methoxyphenoxy)acetyl]piperidine](/img/structure/B5781270.png)

